2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole
Description
Structural Comparison with Analogous Hybrid Systems
A comparative analysis of structurally related benzothiazole-piperazine derivatives reveals critical pharmacophoric trends:
The ethanesulfonyl group distinguishes this compound from earlier benzothiazole derivatives, such as 4-fluoro-2-piperazin-1-yl-1,3-benzothiazole, by introducing a polar sulfonamide moiety that may reduce nonspecific binding. Molecular modeling studies suggest that the sulfonyl oxygen atoms participate in hydrogen bonds with catalytic residues in MAGL’s active site, while the benzoyl group occupies a hydrophobic subpocket.
Properties
IUPAC Name |
(2-ethylsulfonylphenyl)-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-2-29(26,27)17-9-4-3-6-14(17)19(25)23-10-12-24(13-11-23)20-22-18-15(21)7-5-8-16(18)28-20/h3-9H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQZSFPUWCHDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction with a suitable halide derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Hydrolysis: The ethanesulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its benzothiazole core.
Biological Research: It is used in molecular docking studies to understand its interaction with various biological targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity to its targets, while the ethanesulfonyl group can modulate its solubility and bioavailability.
Comparison with Similar Compounds
Structural Analog: 2-{4-[3-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole (CAS: 886929-46-0)
Key Differences :
- Substitution at Position 4 : The methoxy group (OCH₃) replaces fluorine, increasing steric bulk and electron-donating effects.
- Ethanesulfonyl Position : The sulfonyl group is at the 3-position of the benzoyl ring versus the 2-position in the target compound.
| Property | Target Compound (4-Fluoro) | Methoxy Analog (CAS: 886929-46-0) |
|---|---|---|
| Molecular Formula | C₂₁H₂₂FN₃O₃S₂ | C₂₁H₂₃N₃O₄S₂ |
| Molecular Weight | ~429.5 g/mol | 445.555 g/mol |
| Substituent Effects | Electronegative (F) | Electron-donating (OCH₃) |
| Potential Solubility | Moderate (sulfonyl group) | Slightly higher (methoxy) |
Implications :
Piperazine Derivatives with 5-HT Receptor Affinity
highlights N-[3-(4-phenylpiperazin-1-yl)-propyl] spirocyclic derivatives (e.g., compounds 5–10 ) with moderate 5-HT₁A and high 5-HT₂A receptor affinity. Comparatively:
- Structural Contrasts: The target compound lacks the spirocyclic pyrrolidine-2,5-dione core, which is critical for 5-HT₂A antagonism in . The ethanesulfonyl-benzoyl group may redirect binding to non-serotonergic targets (e.g., kinases or transporters) .
Crystallographic Insights from Fluorinated Piperazinium Salts
reports a fluorobenzoyl-piperazinium trifluoroacetate salt. While sharing a fluorinated aromatic system, the hydroxy-phenyl and trifluoroacetate substituents distinguish it from the target compound. Fluorine’s position (on benzoyl vs. benzothiazole) may alter crystallinity and solubility .
Biological Activity
The compound 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-fluoro-1,3-benzothiazole is a member of the benzothiazole family, which is known for its diverse pharmacological properties. This compound features a unique structural configuration that contributes to its biological activity, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure includes:
- Benzothiazole core : A bicyclic structure containing both sulfur and nitrogen, which is often associated with biological activity.
- Piperazine moiety : Known for its ability to interact with various biological targets, including receptors and enzymes.
- Ethanesulfonyl and fluoro substituents : These groups can enhance solubility and bioactivity, making the compound more effective in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activities by binding to active sites, thereby blocking substrate access and altering metabolic pathways.
- Receptor Modulation : The piperazine component can interact with neurotransmitter receptors, potentially modulating their activity and influencing physiological responses.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activities. For example:
- In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents .
- The minimal inhibitory concentration (MIC) values for related compounds have been reported in the range of 50 μg/mL, indicating strong efficacy against tested microorganisms .
Antitumor Activity
Benzothiazole derivatives have also been evaluated for their antitumor properties:
- Compounds structurally related to this compound have demonstrated moderate to high inhibitory activities against various cancer cell lines, such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) .
- In these studies, compounds showed potential in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have been explored:
- Some studies reported significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2, suggesting a mechanism through which these compounds may exert their anti-inflammatory effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{4-[4-(methylsulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole | Similar benzothiazole and piperazine structure | Antimicrobial |
| 7-fluoro-2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole | Fluorine substitution at the 7-position | Enhanced receptor binding |
| 2-{4-[4-(propylsulfonyl)benzoyl]piperazin-1-yl}-5-methylthiazole | Different thiazole core | Antitumor activity |
This table illustrates that while many benzothiazoles share similar structural features, variations in substituents can lead to significant differences in biological activity.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of benzothiazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of benzothiazole derivatives for their antimicrobial properties against various pathogens. Compounds exhibited MIC values as low as 50 μg/mL against resistant bacterial strains .
- Antitumor Potential : Research focusing on the antiproliferative effects of related compounds revealed promising results in inhibiting growth in human cancer cell lines. The findings suggest that these compounds could serve as leads for developing new anticancer therapies .
- Mechanistic Studies : Molecular docking studies indicated that certain derivatives bind effectively to COX enzymes, supporting their role as anti-inflammatory agents. This highlights the importance of structure-function relationships in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
